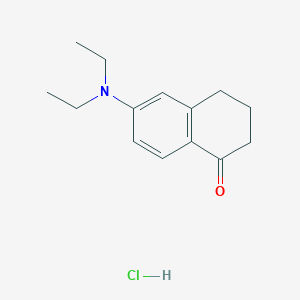![molecular formula C15H22O2S B14355258 1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene CAS No. 90184-22-8](/img/structure/B14355258.png)
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene is an organic compound featuring a benzene ring substituted with a methoxy group and a propoxy group, which is further substituted with a cyclopentylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a suitable benzene derivative is reacted with a propoxy group containing a leaving group, followed by the introduction of the cyclopentylsulfanyl group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzene derivatives with reduced functional groups.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(Cyclopentylsulfanyl)propoxy]-4-methoxybenzene: Similar structure with a different position of the methoxy group.
1-[3-(Cyclopentylsulfanyl)propoxy]-3-ethoxybenzene: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentylsulfanyl group adds to its distinct properties compared to other benzene derivatives.
Propriétés
Numéro CAS |
90184-22-8 |
|---|---|
Formule moléculaire |
C15H22O2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-(3-cyclopentylsulfanylpropoxy)-3-methoxybenzene |
InChI |
InChI=1S/C15H22O2S/c1-16-13-6-4-7-14(12-13)17-10-5-11-18-15-8-2-3-9-15/h4,6-7,12,15H,2-3,5,8-11H2,1H3 |
Clé InChI |
JOQXIIUEWUUASV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCCCSC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)
![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)

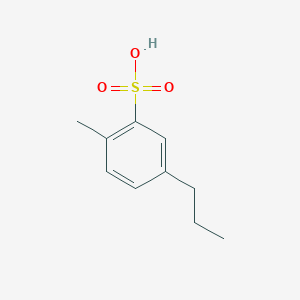
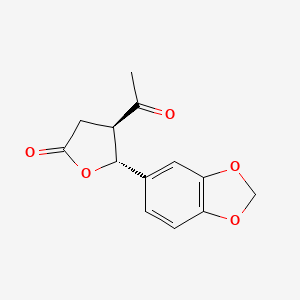
![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
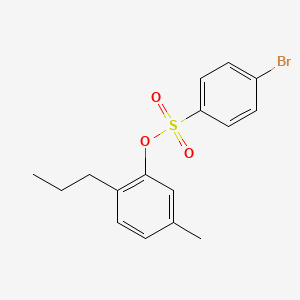
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
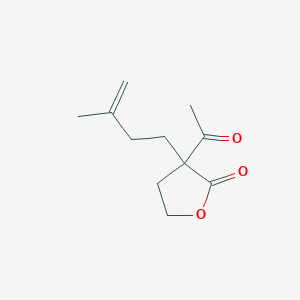
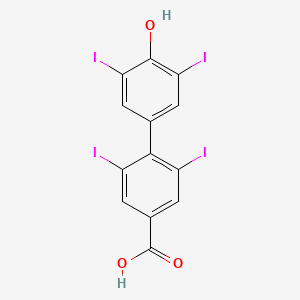
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
